molecular formula C9H8O4 B1676474 Methyl 1,3-benzodioxole-5-carboxylate CAS No. 326-56-7

Methyl 1,3-benzodioxole-5-carboxylate

Cat. No. B1676474
M. Wt: 180.16 g/mol
InChI Key: QCHGUEIECOASJU-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of methyl 1,3-benzodioxole-5-carboxylate (9.3 g, 51 mmol) acetic acid (25 mL) and fuming nitric acid (50 mL) was stirred approximately 15 minutes and then poured into ice-water (600 mL). The mixture was allowed to stand 1 hour in an ice-bath and the solids were collected, stirred with water and recollected to give methyl 6-nitro-1,3-benzodioxole-5-carboxylate.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([O:12][CH3:13])=[O:11])=[CH:9][C:4]=2[O:3][CH2:2]1.[N+:14]([O-])([OH:16])=[O:15]>>[N+:14]([C:7]1[C:8]([C:10]([O:12][CH3:13])=[O:11])=[CH:9][C:4]2[O:3][CH2:2][O:1][C:5]=2[CH:6]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred approximately 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand 1 hour in an ice-bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solids were collected
STIRRING
Type
STIRRING
Details
stirred with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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